molecular formula C20H26IN7 B11675426 2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B11675426
M. Wt: 491.4 g/mol
InChI Key: ODCBCHOARUDIGC-PXLXIMEGSA-N
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Description

2-[(2E)-2-[(2-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound that features a triazine ring substituted with piperidine groups and an iodophenylmethylidene hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Piperidine Groups: Piperidine groups are introduced via nucleophilic substitution reactions, often using piperidine and suitable leaving groups.

    Attachment of the Iodophenylmethylidene Hydrazine Moiety: This step involves the condensation of iodophenylmethylidene hydrazine with the triazine core, typically under acidic or basic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(2-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazine derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

2-[(2E)-2-[(2-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine Derivatives: These compounds share the triazine core and may have similar chemical properties and applications.

    Piperidine-Substituted Triazines: Compounds with piperidine groups attached to the triazine ring, which may exhibit similar biological activities.

    Iodophenylmethylidene Hydrazine Derivatives: Compounds containing the iodophenylmethylidene hydrazine moiety, which may have comparable chemical reactivity.

Uniqueness

2-[(2E)-2-[(2-IODOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H26IN7

Molecular Weight

491.4 g/mol

IUPAC Name

N-[(E)-(2-iodophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C20H26IN7/c21-17-10-4-3-9-16(17)15-22-26-18-23-19(27-11-5-1-6-12-27)25-20(24-18)28-13-7-2-8-14-28/h3-4,9-10,15H,1-2,5-8,11-14H2,(H,23,24,25,26)/b22-15+

InChI Key

ODCBCHOARUDIGC-PXLXIMEGSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3I)N4CCCCC4

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3I)N4CCCCC4

Origin of Product

United States

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